4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzylpiperazine derivatives involves various chemical reactions, including condensation, oxidation, reduction, and cyclization processes. For instance, the preparation of piperazine derivatives often utilizes nucleophilic aromatic substitution (S(N)Ar) reactions, which are facilitated by conditions like microwave-assisted synthesis for rapid generation of core structures in high yields. This approach is exemplified in the synthesis of compounds with potential as nerve growth factor (NGF) potentiators, such as 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252), indicating the versatility and efficiency of modern synthetic techniques in creating complex piperazine-based molecules (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives is often elucidated through crystallographic studies. These studies reveal detailed information about the conformation, bonding, and stereochemistry of the molecules. For instance, X-ray diffraction analysis has been employed to determine the crystal structures of related compounds, showcasing common structural features such as chair conformations of the piperazine ring and specific dihedral angles influencing the overall molecular geometry. These structural analyses are crucial for understanding the compound's reactivity and interaction potential (Kumar et al., 2007).
科学的研究の応用
Piperazine Derivatives as Receptor Antagonists
Piperazine derivatives have been extensively studied for their potential as 5-HT7 receptor antagonists, a class of compounds that can modulate serotonin levels in the brain. For instance, compounds like 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides have shown good activity against 5-HT7 receptors while maintaining selectivity over other serotonin receptors, which could be relevant for the development of antidepressants and other CNS drugs (Yoon et al., 2008).
Antimicrobial Activities
Some piperazine derivatives have been synthesized and found to possess good to moderate antimicrobial activities against a range of microorganisms. For example, novel 1,2,4-triazole derivatives including Schiff bases and Mannich base derivatives containing piperazine units have demonstrated efficacy against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Inhibition of Bacterial Biofilms and Enzymes
Research on bis(pyrazole-benzofuran) hybrids with piperazine linkers has shown significant antibacterial efficacies and biofilm inhibition activities, particularly against strains like E. coli, S. aureus, and S. mutans. These compounds have also displayed potent inhibitory activities against MurB enzyme, a key target for antibacterial drug development (Mekky & Sanad, 2020).
Interaction with Bovine Serum Albumin (BSA)
Studies investigating the binding characteristics of piperazine derivatives to bovine serum albumin (BSA) have provided insights into their pharmacokinetic mechanisms. This interaction is crucial for understanding the drug's behavior in biological systems, potentially influencing its distribution, efficacy, and toxicity (Karthikeyan et al., 2015).
Drug Metabolism Studies
Piperazine derivatives have been the subject of metabolic studies to understand their biotransformation pathways. For example, the novel antidepressant Lu AA21004 has been investigated for its oxidative metabolism in human liver microsomes, revealing the enzymes involved in its metabolism and potential drug-drug interaction profiles (Hvenegaard et al., 2012).
特性
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-1-(5-bromothiophen-2-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3S/c17-16-7-6-15(21-16)12-18-20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJACMKDJCDBAU-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-N-((5-bromo-2-thienyl)methylene)-1-piperazinamine | |
CAS RN |
303092-67-3 |
Source
|
Record name | 4-BENZYL-N-((5-BROMO-2-THIENYL)METHYLENE)-1-PIPERAZINAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。